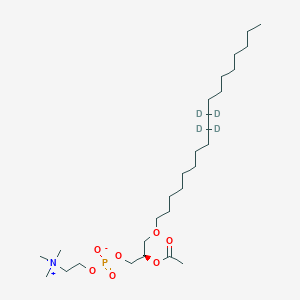
C18-PAF-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
C18-PAF-d4 is synthesized by incorporating deuterium atoms at specific positions in the C18-PAF molecule. The deuterium atoms are introduced at the 9, 9’, 10, and 10’ positions of the octadecyl chain. The synthesis involves the following steps:
Starting Material: The synthesis begins with 1-O-octadecyl-2-O-acetyl-sn-glyceryl-3-phosphorylcholine.
Deuterium Incorporation: Deuterium atoms are introduced using deuterated reagents under controlled conditions to ensure selective incorporation at the desired positions
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and analytical applications .
化学反应分析
Types of Reactions
C18-PAF-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines .
科学研究应用
C18-PAF-d4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of C18-PAF and related compounds.
Biology: Employed in studies involving lipid metabolism and signaling pathways.
Medicine: Utilized in research on platelet-activating factor and its role in various physiological and pathological processes.
Industry: Applied in the development of analytical methods for the detection and quantification of lipid mediators
作用机制
C18-PAF-d4 exerts its effects by mimicking the behavior of C18-PAF. It interacts with the platelet-activating factor receptor, triggering a cascade of intracellular signaling events. These events lead to various biological responses, including platelet aggregation, inflammation, and immune responses. The deuterium labeling allows for precise quantification and tracking of the compound in biological systems .
相似化合物的比较
Similar Compounds
C16-PAF: Another platelet-activating factor with a shorter alkyl chain.
C18-PAF: The non-deuterated analog of C18-PAF-d4.
Lyso-PAF: A precursor in the biosynthesis of platelet-activating factors
Uniqueness
This compound is unique due to its deuterium labeling, which provides several advantages:
Enhanced Stability: Deuterium atoms increase the stability of the compound.
Improved Quantification: The deuterium labeling allows for more accurate quantification in mass spectrometry.
Reduced Metabolism: Deuterium substitution can reduce the rate of metabolic degradation, enhancing the compound’s utility in research
属性
分子式 |
C28H58NO7P |
|---|---|
分子量 |
555.8 g/mol |
IUPAC 名称 |
[(2R)-2-acetyloxy-3-(9,9,10,10-tetradeuteriooctadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H58NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h28H,6-26H2,1-5H3/t28-/m1/s1/i13D2,14D2 |
InChI 键 |
ZXCIEWBDUAPBJF-QRYFZMODSA-N |
手性 SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















